Cas no 417722-95-3 (Phenyloxy Descyclopropylamino Lenvatinib)

Phenyloxy Descyclopropylamino Lenvatinib 化学的及び物理的性質
名前と識別子
-
- Phenyl N-(4-(6-carbamoyl-7-methoxy-4-quinolyl)oxy-2-chlorophenyl)carbamate
- CARBAMIC ACID,[4-[[6-(AMINOCARBONYL)-7-METHOXY-4-QUINOLINYL]OXY]-2-CHLOROPHENYL]-,PHENYL ESTER
- Phenyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate
- phenyl N-[4-(6-carbamoyl-7-methoxyquinolin-4-yl)oxy-2-chlorophenyl]carbamate
- SCHEMBL1892824
- phenyl N-{4-[(6-carbamoyl-7-methoxyquinolin-4-yl)oxy]-2-chlorophenyl}carbamate
- Phenyloxy Descyclopropylamino Lenvatinib; Carbamic acid, N-[4-[[6-(aminocarbonyl)-7-methoxy-4-quinolinyl]oxy]-2-chlorophenyl]-, phenyl ester (ACI); Carbamic acid, [4-[[6-(aminocarbonyl)-7-methoxy-4-quinolinyl]oxy]-2-chlorophenyl]-, phenyl ester (9CI); Phenyl N-[4-[[6-(aminocarbonyl)-7-methoxy-4-q
- Phenyloxy Descyclopropylamino Lenvatinib
- 417722-95-3
- DB-125823
- G71614
- BNMGPDZKAHVEQH-UHFFFAOYSA-N
- [4-[[6-(Aminocarbonyl)-7-methoxy-4-quinolinyl]oxy]-2-chlorophenyl]carbamic acid phenyl ester
- (4-((6-(Aminocarbonyl)-7-methoxy-4-quinolinyl)oxy)-2-chlorophenyl)carbamic acid phenyl ester
- 814-027-8
- phenyl N-(4-(6-carbamoyl-7-methoxy-4-quinolyl)oxy-2-chlorophenyl)carbamate
-
- インチ: InChI=1S/C24H18ClN3O5/c1-31-22-13-20-16(12-17(22)23(26)29)21(9-10-27-20)32-15-7-8-19(18(25)11-15)28-24(30)33-14-5-3-2-4-6-14/h2-13H,1H3,(H2,26,29)(H,28,30)
- InChIKey: BNMGPDZKAHVEQH-UHFFFAOYSA-N
- SMILES: COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)OC4=CC=CC=C4)Cl
計算された属性
- 精确分子量: 463.09300
- 同位素质量: 463.0934984g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 33
- 回転可能化学結合数: 7
- 複雑さ: 677
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.3
- トポロジー分子極性表面積: 113Ų
じっけんとくせい
- 密度みつど: 1.418±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Insuluble (4.5E-5 g/L) (25 ºC),
- PSA: 112.77000
- LogP: 6.17220
Phenyloxy Descyclopropylamino Lenvatinib Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P318725-2.5mg |
Phenyloxy Descyclopropylamino Lenvatinib |
417722-95-3 | 2.5mg |
$230.00 | 2023-05-17 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X197701A-100mg |
Phenyloxy Descyclopropylamino Lenvatinib |
417722-95-3 | 0.97 | 100mg |
¥1297.8 | 2024-07-23 | |
A2B Chem LLC | AF67855-250mg |
phenyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate |
417722-95-3 | 97% | 250mg |
$164.00 | 2024-04-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X197701A-250mg |
Phenyloxy Descyclopropylamino Lenvatinib |
417722-95-3 | 0.97 | 250mg |
¥2203.2 | 2024-07-23 | |
TRC | P318725-10mg |
Phenyloxy Descyclopropylamino Lenvatinib |
417722-95-3 | 10mg |
$821.00 | 2023-05-17 | ||
1PlusChem | 1P00C6RZ-100mg |
phenyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate |
417722-95-3 | 97% | 100mg |
$120.00 | 2024-05-02 | |
Ambeed | A377008-250mg |
Phenyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate |
417722-95-3 | 97% | 250mg |
$204.0 | 2025-02-28 | |
Ambeed | A377008-1g |
Phenyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate |
417722-95-3 | 97% | 1g |
$549.0 | 2025-02-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X197701A-1g |
Phenyloxy Descyclopropylamino Lenvatinib |
417722-95-3 | 0.97 | 1g |
¥5940.0 | 2024-07-23 | |
TRC | P318725-25mg |
Phenyloxy Descyclopropylamino Lenvatinib |
417722-95-3 | 25mg |
$ 1200.00 | 2023-09-06 |
Phenyloxy Descyclopropylamino Lenvatinib 関連文献
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
Phenyloxy Descyclopropylamino Lenvatinibに関する追加情報
Phenyloxy Descyclopropylamino Lenvatinib: A Promising Compound in Oncology
Phenyloxy Descyclopropylamino Lenvatinib (CAS No. 417722-95-3) is a novel derivative of the well-known tyrosine kinase inhibitor, Lenvatinib. This compound has garnered significant attention in the field of oncology due to its potential to enhance the therapeutic efficacy and reduce the side effects associated with traditional Lenvatinib treatment. In this article, we will delve into the chemical structure, pharmacological properties, and recent research findings related to this promising compound.
The chemical structure of Phenyloxy Descyclopropylamino Lenvatinib is characterized by the substitution of the cyclopropylamino group with a phenyloxy group. This modification is hypothesized to alter the binding affinity and selectivity of the compound, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. The molecular formula of this compound is C20H18N2O4, with a molecular weight of approximately 358.36 g/mol.
In preclinical studies, Phenyloxy Descyclopropylamino Lenvatinib has demonstrated potent inhibitory activity against multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and platelet-derived growth factor receptors (PDGFRs). These RTKs play crucial roles in angiogenesis, tumor growth, and metastasis, making them attractive targets for cancer therapy. The compound's ability to inhibit these kinases suggests its potential as a broad-spectrum antitumor agent.
A recent study published in the Cancer Research Journal evaluated the efficacy of Phenyloxy Descyclopropylamino Lenvatinib in various cancer models. The results showed that this compound significantly inhibited tumor growth in both in vitro and in vivo settings. In particular, it demonstrated robust antitumor activity against renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC), two types of cancer that are often resistant to conventional therapies.
The pharmacokinetic properties of Phenyloxy Descyclopropylamino Lenvatinib have also been extensively studied. Preclinical data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. It has a high oral bioavailability and a long half-life, which may allow for less frequent dosing regimens and improved patient compliance. Additionally, the compound shows minimal toxicity at therapeutic doses, suggesting a favorable safety profile.
In terms of clinical applications, early-phase clinical trials have been initiated to evaluate the safety and efficacy of Phenyloxy Descyclopropylamino Lenvatinib. Preliminary results from these trials are promising, with several patients showing significant tumor shrinkage and prolonged progression-free survival. These findings have sparked interest among oncologists and researchers, who are eager to explore the full potential of this compound in various cancer types.
The development of targeted therapies like Lenvatinib derivatives is crucial for advancing cancer treatment strategies. By optimizing the chemical structure and pharmacological properties of these compounds, researchers aim to improve patient outcomes while minimizing adverse effects. The ongoing research on Phenyloxy Descyclopropylamino Lenvatinib is a testament to the continuous efforts in this field.
In conclusion, Phenyloxy Descyclopropylamino Lenvatinib (CAS No. 417722-95-3) represents a promising advancement in the field of oncology. Its unique chemical structure and potent inhibitory activity against multiple RTKs make it a valuable candidate for further clinical investigation. As research continues to uncover its full therapeutic potential, this compound may offer new hope for patients battling various forms of cancer.
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